Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a common structure in many pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of benzyl piperidine-1-carboxylate with cyclopropylamine and a suitable hydroxypropylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound shares a similar piperidine ring structure but differs in the substituents attached to the ring.
N-(Cyclopropylmethyl)-3-hydroxypropylamine: Another compound with similar functional groups but a different overall structure.
Uniqueness
Benzyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H28N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl 3-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c22-12-10-18(20-17-8-9-17)16-7-4-11-21(13-16)19(23)24-14-15-5-2-1-3-6-15/h1-3,5-6,16-18,20,22H,4,7-14H2 |
InChI Key |
ITKIEMGBUHOCCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CCO)NC3CC3 |
Origin of Product |
United States |
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